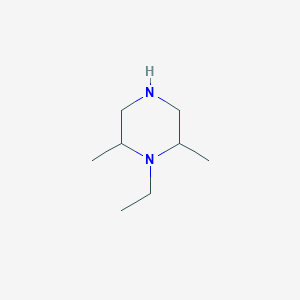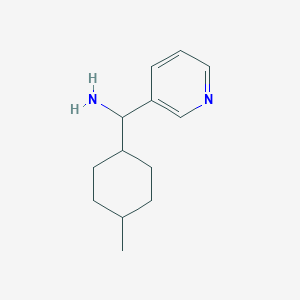![molecular formula C8H6BrIN2 B12090752 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)
6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[3,2-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by selective bromination and iodination. The methylation step is usually performed using methylating agents such as methyl iodide in the presence of a base.
Formation of Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Iodination: Iodine can be introduced using iodine monochloride (ICl) or other iodinating agents.
Methylation: The final step involves methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions, where the halogen atoms are replaced with other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used.
Electrophilic Substitution: Reagents like electrophilic halogenating agents.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the halogen is replaced by an aryl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its heterocyclic structure is often found in bioactive molecules, and modifications can lead to compounds with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Wirkmechanismus
The mechanism of action of 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific modifications and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but lacks the methyl group.
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: Different positioning of the halogen atoms.
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine: Another positional isomer with different properties.
Uniqueness
6-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the bromine, iodine, and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications.
Eigenschaften
Molekularformel |
C8H6BrIN2 |
|---|---|
Molekulargewicht |
336.95 g/mol |
IUPAC-Name |
6-bromo-3-iodo-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrIN2/c1-12-4-6(10)8-7(12)2-5(9)3-11-8/h2-4H,1H3 |
InChI-Schlüssel |
DDGZLIDNRLLQJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C=C(C=N2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)









![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)


![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
